ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL derivatives: These compounds share the pyrazole moiety and exhibit similar chemical properties.
Thiophene-3-carboxylate derivatives: Compounds with the thiophene ring and carboxylate group show comparable reactivity and applications
Uniqueness
ETHYL 2-(2-{(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N4O3S/c1-5-29-22(28)20-18(16-9-7-6-8-10-16)14-30-21(20)23-19(27)13-25(3)11-17-12-26(4)24-15(17)2/h6-10,12,14H,5,11,13H2,1-4H3,(H,23,27) |
InChI Key |
PJIWULZRXQCDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN(C)CC3=CN(N=C3C)C |
Origin of Product |
United States |
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